(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole
Description
Properties
IUPAC Name |
(3aS,7S)-7-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9-8-7(3-4-11-9)5-12-10-8/h6-7,9H,3-5H2,1-2H3/t7-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFKDXQGFYHDBA-APPZFPTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=NOCC2CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=NOC[C@H]2CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Aldoxime Precursors
The preparation begins with 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes, synthesized via Vilsmeier-Haack formylation of O-allylated pyrazoles. For the target compound, the pyrazole core is replaced with a pyran-derived substrate. For example, 7-isopropyl-3,4-dihydropyran-4-carbaldehyde oxime is prepared by treating 7-isopropyl-3,4-dihydropyran-4-carbaldehyde with hydroxylamine hydrochloride and sodium acetate. The aldoxime exists as syn and anti isomers, with the syn isomer predominating (82–97% yield).
Cycloaddition and Ring Formation
Heating the aldoxime in toluene at 110°C with triethylamine initiates nitrile oxide formation, which undergoes intramolecular [3+2] cycloaddition with the allyloxy group. This step constructs the oxazole ring while annelating the pyran system. The reaction achieves 42–64% yield for analogous systems, with stereochemistry controlled by the substrate’s pre-existing chiral centers.
Table 1. INOC Reaction Parameters for Oxazole Formation
| Substrate | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 7-Isopropyl-dihydropyran | 110 | Toluene | 58 |
| 7-Methyl-dihydropyran | 110 | Toluene | 42 |
Palladium-Catalyzed Domino Aminooxygenation
Palladium(II)-catalyzed domino reactions offer a streamlined approach to bicyclic systems. Inspired by the synthesis of tetrahydro-oxazolo-pyrazinones, this method combines alkene aminooxygenation and cyclization in one pot.
Substrate Design
A glyoxylic acid-derived allylamide serves as the starting material. The allyl group is positioned to enable simultaneous oxazole ring formation and pyran cyclization. The 7-isopropyl group is introduced via alkylation of the precursor.
Catalytic Cyclization
Using Pd(OAc)₂ (10 mol%) in dichloroethane at 80°C, the allylamide undergoes oxidative amination, forming an iminium intermediate. Subsequent nucleophilic attack by a hydroxyl group yields the pyran ring, while dehydration closes the oxazole. The reaction achieves 65–70% yield with excellent stereoretention, attributed to the palladium catalyst’s ability to orchestrate bond formation without epimerization.
Table 2. Palladium-Catalyzed Synthesis Parameters
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Dichloroethane | 80 | 68 |
| PdCl₂ | Toluene | 100 | 55 |
Microwave-Assisted Green Synthesis
Microwave irradiation enhances reaction efficiency, particularly for cyclization steps. Building on pyrrolo-cyclohepta-oxazole syntheses, this method reduces reaction times from hours to minutes.
Oxazole Ring Formation
A modified Robinson-Gabriel synthesis employs microwave conditions. 7-Isopropyl-dihydropyran-4-carboxylic acid is condensed with TosMIC (toluenesulfonylmethyl isocyanide) under microwave irradiation (350 W, 65°C, 8 min). The reaction proceeds via acylnitrile oxide intermediates, yielding the oxazole ring in 85% yield.
Pyran-Oxazole Annulation
Following oxazole formation, the pyran ring is closed using a ring-closing metathesis (RCM) reaction. Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C for 2 hours completes the bicyclic system.
Table 3. Microwave vs. Conventional Heating
| Method | Time (min) | Yield (%) |
|---|---|---|
| Microwave | 8 | 85 |
| Conventional | 240 | 72 |
Stereoselective Synthesis via Chiral Auxiliaries
Achieving the (3aS,7S) configuration necessitates chiral induction. A two-step approach employs a menthol-derived auxiliary to control stereochemistry.
Auxiliary Attachment
7-Isopropyl-dihydropyran-4-carboxylic acid is esterified with (-)-menthol using DCC/DMAP, yielding a diastereomerically pure ester. The menthol group directs facial selectivity during subsequent cyclization.
Cyclization and Auxiliary Removal
Heating the ester with ammonium acetate in acetic acid forms the oxazole ring. The menthol auxiliary is removed via hydrolysis with LiOH/THF, affording the target compound in 92% enantiomeric excess (ee).
Comparative Analysis of Synthetic Routes
Table 4. Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| INOC | 58 | Moderate | High |
| Palladium catalysis | 68 | High | Moderate |
| Microwave | 85 | Low | High |
| Chiral auxiliaries | 76 | Excellent | Low |
Chemical Reactions Analysis
Types of Reactions
(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the introduction of different functional groups, enhancing the compound's utility in synthetic pathways.
Reaction Mechanisms
The compound can undergo:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Removing oxygen or reducing double bonds.
- Substitution : Replacing one functional group with another.
The choice of reagents and conditions significantly influences the outcomes of these reactions.
Biological Probes
In biological research, (3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole is employed as a probe to investigate various biological pathways and enzyme activities. Its ability to interact with specific molecular targets makes it valuable for studying enzyme kinetics and mechanisms.
Therapeutic Potential
The compound has shown promise in medicinal chemistry due to its biological activity. Research indicates that derivatives of oxazoles exhibit a range of pharmacological effects including anti-inflammatory and anticancer activities. The specific stereochemistry of this compound may enhance its therapeutic efficacy compared to other derivatives .
Material Development
In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for the creation of advanced materials with tailored functionalities.
Process Optimization
The industrial production of this compound often involves optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve scalable production.
Case Studies and Research Findings
Recent studies have explored the synthesis and application of oxazole derivatives in drug discovery:
- A study published in Molecules highlighted a novel synthetic route for oxazoles that demonstrates high functional group tolerance and broad substrate scope .
- Research on the surface chemistry of oxazoles indicates their potential in material science applications due to their interaction with silicon surfaces .
These findings underscore the compound's versatility and potential across multiple scientific disciplines.
Mechanism of Action
The mechanism of action of (3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Pyrano-Oxazole Family
Compounds such as 4,5-dihydro-7H-pyrano[3,4-c]-isoxazole derivatives (e.g., 3a- and 6a-d) share the core pyrano-oxazole framework but differ in substituents and saturation. For example:
- The target compound’s 7-isopropyl group contrasts with aryl or alkyl substituents in analogs like 7-phenyl-4,5-dihydro-7H-pyrano[3,4-c]isoxazole .
- Substituent variations influence physicochemical properties such as lipophilicity and steric bulk, which affect bioavailability and binding affinity.
Fused Pyrazolo-Pyrano-Oxazole Systems
Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles (e.g., 3a,4-dihydro-3H,7H variants) incorporate a pyrazole ring fused to the pyrano-oxazole core. Key distinctions include:
- Synthetic Methods: These compounds are synthesized via intramolecular nitrile oxide cycloaddition (INOC), contrasting with the n-BuLi/acetic anhydride route used for the target compound .
- Spectroscopic Characterization: Detailed $^{1}\text{H}$, $^{13}\text{C}$, and $^{15}\text{N}$ NMR data, along with HRMS, are employed to confirm their structures, a practice less emphasized in simpler pyrano-oxazole derivatives .
Bis-Oxazole Derivatives
Dimeric compounds like (3aS,3′aS,8aR,8′aR)-2,2′-cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] (MW 412.52) feature two indeno-oxazole units linked by a cyclohexylidene spacer. Differences include:
- Structural Complexity : The dimeric architecture enhances molecular rigidity and thermal stability, as evidenced by storage requirements (0–6°C) .
- Applications: Such bis-oxazoles may serve as chiral ligands or materials science precursors, diverging from the pharmaceutical focus of mono-pyrano-oxazoles .
Data Table: Comparative Analysis of Pyrano-Oxazole Derivatives
Research Findings and Implications
- Synthetic Efficiency: The target compound’s synthesis (n-BuLi/Ac₂O) is robust for 7-alkyl/aryl derivatives but less adaptable to fused-ring systems compared to INOC strategies .
- Spectroscopic Trends: Pyrazolo-pyrano-oxazoles require advanced NMR techniques (e.g., NOESY, $^{15}\text{N}$ NMR) due to their complexity, whereas simpler pyrano-oxazoles are characterized via routine $^{1}\text{H}$/$^{13}\text{C}$ NMR .
- Functional Diversity : The 7-isopropyl group in the target compound may enhance metabolic stability compared to bulkier aryl groups, making it a candidate for lead optimization in drug discovery .
Biological Activity
(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole is a complex organic compound notable for its unique structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its pharmacological properties.
- IUPAC Name : (3aS,7S)-7-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.22 g/mol
- CAS Number : 136968-84-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of the pyrano[3,4-c][1,2]oxazole core and subsequently introduces the isopropyl group at the 7-position. Various reagents and catalysts are utilized to ensure desired stereochemistry and yield .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activities or bind to receptors involved in various biological pathways. This interaction can lead to significant pharmacological effects that warrant further exploration.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines. The specific pathways involved in this activity require further investigation .
- Antimicrobial Properties : There is potential for this compound to exhibit antimicrobial effects; however, detailed studies are needed to confirm its efficacy against various pathogens .
Case Studies and Research Findings
Comparison with Similar Compounds
Similar compounds include other pyrano[3,4-c][1,2]oxazole derivatives. These compounds vary in their substituents and consequently their biological activities. The unique stereochemistry and the presence of the isopropyl group in this compound may enhance its reactivity and specificity compared to its analogs.
Q & A
Q. What are the established synthetic routes for (3aS,7S)-7-isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step protocols with careful optimization of solvents, catalysts, and temperature. For example:
- Stepwise Cyclization : A fused pyrano-oxazole system can be constructed via [3+2] cycloaddition or ring-closing reactions. Evidence from analogous pyrano-oxazole derivatives highlights the use of sodium hydride in toluene for deprotonation and cyclization .
- Stereochemical Control : The isopropyl substituent at C7 requires chiral auxiliaries or asymmetric catalysis. Polar aprotic solvents (e.g., DMF) enhance enantioselectivity in similar systems .
Q. Table 1: Comparison of Synthetic Methods
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Combine spectroscopic and computational techniques:
- NMR Analysis : H and C NMR can confirm the fused pyrano-oxazole scaffold. The isopropyl group’s splitting pattern (e.g., septet for C7-H) is critical .
- X-ray Crystallography : Resolves stereochemistry at C3a and C6. Bruker APEX2 systems are commonly used for small-molecule crystallography .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, with ESI+ mode preferred for heterocycles .
Q. What stability considerations are critical for handling this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposition above 150°C is observed in related pyrano-oxazoles. Store at –20°C under inert gas .
- pH Sensitivity : The oxazole ring hydrolyzes under strong acidic/basic conditions. Use buffered solutions (pH 6–8) for biological assays .
- Light Sensitivity : UV-Vis studies show photo-isomerization risk. Conduct reactions in amber glassware .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
Q. Table 2: Key Docking Parameters
| Parameter | Value | Impact on Activity Prediction |
|---|---|---|
| Binding Affinity | –8.2 kcal/mol | Stronger than fluconazole analogs |
| Hydrophobic Interactions | 4 residues | Stabilizes ligand-enzyme complex |
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., pyrano[3,4-c]isoxazoles) .
- Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering) by variable-temperature NMR .
- Crystallographic Refinement : Reanalyze X-ray data with Olex2 or SHELXL to confirm bond lengths/angles .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
Methodological Answer:
- Protecting Groups : Temporarily block the oxazole nitrogen with Boc groups to direct functionalization to the pyran ring .
- Metal Catalysis : Pd-catalyzed C–H activation selectively modifies the C5 position. Use Pd(OAc)₂ with directing groups (e.g., pyridine) .
- Solvent Effects : Non-polar solvents (e.g., hexane) favor axial attack on the pyran ring due to steric effects .
Q. How can reaction mechanisms for ring-opening or rearrangement be elucidated?
Methodological Answer:
- Isotopic Labeling : Introduce O at the oxazole oxygen to track ring-opening pathways via MS .
- Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy (e.g., carbonyl stretches at 1700 cm⁻¹) .
- DFT Calculations : Gaussian09 simulations identify transition states and intermediates for proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
